molecular formula C14H12ClN3O4S2 B2657276 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 2034284-29-0

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2657276
CAS No.: 2034284-29-0
M. Wt: 385.84
InChI Key: HOVYQPBIGOFPOQ-UHFFFAOYSA-N
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Description

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H12ClN3O4S2 and its molecular weight is 385.84. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry and Molecular Design

Oxadiazoles, including compounds with structures similar to the one , are noted for their presence in a variety of heterocyclic compounds that possess significant biological activities. These activities range from antimicrobial to anticancer effects, showcasing the importance of these heterocycles in pharmaceutical chemistry. Oxadiazoles are derived from furan by replacing two methylene groups with nitrogen atoms, which alters their aromaticity and reactivity, making them resistant to electrophilic substitutions but prone to nucleophilic attacks under certain conditions (Abbasi et al., 2018).

Apoptosis Induction and Cancer Research

A specific derivative closely related to the compound of interest, "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole", has been identified as a novel apoptosis inducer, showing activity against several breast and colorectal cancer cell lines. This discovery underscores the potential anticancer applications of such compounds, highlighting their ability to induce apoptosis and arrest cancer cells in specific phases of the cell cycle (Zhang et al., 2005).

Antimicrobial and Cytotoxic Activities

Sulfone-linked bis heterocycles, including those incorporating oxadiazole structures, have demonstrated significant antimicrobial activity and cytotoxicity against various bacterial and fungal strains, as well as certain cancer cell lines. This indicates the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Muralikrishna et al., 2012).

Organic Chemistry and Material Science

The synthesis and study of oxadiazole derivatives are of considerable interest in organic chemistry, particularly for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other electronic devices. The unique electronic properties of oxadiazoles make them suitable for use in high-performance materials (Gorohmaru et al., 2002).

Properties

IUPAC Name

3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S2/c15-11-3-4-12(23-11)24(19,20)18-6-5-9(8-18)13-16-14(22-17-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVYQPBIGOFPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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